molecular formula C17H17ClFNO2S B2380030 2-(2-chloro-6-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2034538-37-7

2-(2-chloro-6-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B2380030
CAS No.: 2034538-37-7
M. Wt: 353.84
InChI Key: GAYLZFLPWHXCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-chloro-6-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide (hereafter referred to as the "target compound") features a chloro-fluoro-substituted phenyl group attached to an acetamide backbone. The nitrogen of the acetamide is further substituted with a tetrahydro-2H-pyran ring bearing a thiophen-2-yl group. The chloro-fluoro substitution enhances lipophilicity and metabolic stability, while the tetrahydro-2H-pyran-thiophene moiety may influence binding affinity to biological targets such as tyrosine kinases or microbial enzymes .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(4-thiophen-2-yloxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2S/c18-13-3-1-4-14(19)12(13)11-16(21)20-17(6-8-22-9-7-17)15-5-2-10-23-15/h1-5,10H,6-9,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYLZFLPWHXCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chlorofluorophenyl acetamide precursor, followed by the introduction of the thiophenyl group and the formation of the tetrahydropyran ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with the target compound:

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Acetamide + tetrahydro-2H-pyran 2-chloro-6-fluorophenyl, thiophen-2-yl ~378.5 Not explicitly reported -
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Acetamide + pyridinylthio 4-chlorophenyl, distyrylpyridine - Not reported
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide (24) Acetamide + cyclopenta-thiophene Pyrimidine sulfamoyl, sodium salt - Antiproliferative (MCF7 cells)
2-(2-Chloro-6-fluorophenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide Acetamide + sulfonylphenyl-pyrimidine 2-chloro-6-fluorophenyl, 4-methylpyrimidine 434.87 Not explicitly reported
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropylacetamide Acetamide + triazolylthio 4-chlorophenyl, isopropylphenyl - Not reported
Key Observations :

Halogen Substitution: The target compound’s 2-chloro-6-fluorophenyl group distinguishes it from analogues with single halogen substituents (e.g., 4-chlorophenyl in ).

Heterocyclic Moieties : The tetrahydro-2H-pyran-thiophene group in the target compound contrasts with cyclopenta-thiophene ( ) or pyridinylthio ( ). These variations impact solubility and conformational flexibility.

Sulfonyl vs. Thioether Linkers : ’s compound replaces the pyran-thiophene with a sulfonylpyrimidine group, which may improve aqueous solubility but reduce membrane permeability compared to the target compound.

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide (CAS Number: 2034538-37-7) is a novel acetamide derivative characterized by its unique structural features, including a chloro-fluoro-substituted phenyl ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a thrombin inhibitor and its implications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is C17H17ClFNO2SC_{17}H_{17}ClFNO_2S, with a molecular weight of 353.8 g/mol. The structural representation highlights the positioning of the chloro and fluoro groups, which are critical for its biological activity.

PropertyValue
CAS Number2034538-37-7
Molecular FormulaC17H17ClFNO2SC_{17}H_{17}ClFNO_2S
Molecular Weight353.8 g/mol

Thrombin Inhibition

Research indicates that derivatives of chloro-fluoro-substituted acetamides exhibit significant thrombin inhibitory activity. A related study highlighted that compounds with similar structural motifs demonstrated potent inhibition of thrombin with inhibition constants (K(i)) ranging from 0.9 to 33.9 nM, suggesting that modifications to the phenyl and thiophene substituents can enhance potency .

The mechanism by which these compounds exert their biological effects is primarily through interaction with specific enzymes or receptors involved in coagulation processes. The presence of the chloro and fluoro substituents appears to enhance binding affinity to thrombin, thereby modulating its activity effectively.

Case Studies

  • Thrombin Inhibition Studies : A comparative analysis was conducted on various acetamide derivatives, revealing that modifications in the P3 substituent significantly influence thrombin inhibition. For instance, replacing certain groups led to a marked decrease in inhibitory potency, emphasizing the importance of structural configuration .
  • Antiviral Activity : Another study explored the antiviral potential of related compounds against HIV-1. The findings indicated that specific substitutions could lead to compounds with high picomolar activity against wild-type HIV-1 and mutants, showcasing the versatility of these derivatives in targeting viral pathways .

Research Findings

Recent literature has focused on the synthesis and evaluation of various acetamide derivatives, including those similar to this compound. It has been established that:

  • The substituent effects play a crucial role in determining biological activity.
  • Structure-activity relationship (SAR) studies provide insights into optimizing these compounds for enhanced therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.